3-Chloro-4-fluoroanisole
Overview
Description
3-Chloro-4-fluoroanisole: is an organic compound with the chemical formula C7H6ClFO . It is a chlorinated and fluorinated derivative of anisole, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluoroanisole can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene with methanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoroanisole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The compound can undergo nitration, sulfonation, and halogenation reactions.
Oxidation and reduction: The methoxy group can be oxidized to a carbonyl group, and the aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol.
Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic substitution: Formation of substituted anisoles.
Electrophilic aromatic substitution: Formation of nitroanisoles, sulfoanisoles, and halogenated anisoles.
Oxidation: Formation of anisaldehydes or anisic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
3-Chloro-4-fluoroanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological macromolecules .
Comparison with Similar Compounds
2-Chloro-4-fluoroanisole: Similar in structure but with the chlorine and fluorine atoms in different positions on the benzene ring.
4-Chloroanisole: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluoroanisole: Lacks the chlorine atom, affecting its chemical and biological properties.
Uniqueness: 3-Chloro-4-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of chemical transformations and interactions with biological targets compared to its mono-substituted analogs .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKKEILFRAYSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378575 | |
Record name | 3-Chloro-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-07-3 | |
Record name | 2-Chloro-1-fluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202925-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-chloro-4-fluoroanisole using resonant two-photon ionization spectroscopy?
A: Resonant two-photon ionization (R2PI) spectroscopy is a powerful technique used to study the electronic and vibrational properties of molecules in the gas phase. [] This technique is particularly valuable for investigating conformational isomers, like cis and trans this compound, as it can differentiate between them based on their unique spectral signatures. By analyzing the R2PI spectra, researchers can gain insights into the molecule's electronic structure, vibrational frequencies, and potential energy surfaces. This information is crucial for understanding the molecule's reactivity, photochemistry, and other physicochemical properties.
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